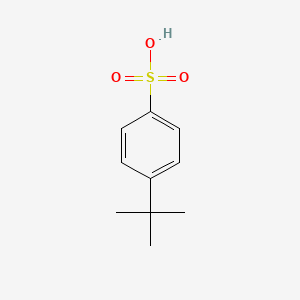

4-Tert-butylbenzenesulfonic acid

Descripción general

Descripción

El ácido 4-tert-butilbencensulfónico es un compuesto orgánico que pertenece a la clase de los ácidos bencensulfónicos y sus derivados. Se caracteriza por un grupo ácido sulfónico unido a un anillo de benceno, con un voluminoso grupo tert-butilo en la posición para. Este compuesto es conocido por sus fuertes propiedades ácidas y se utiliza ampliamente en diversas reacciones químicas y aplicaciones industriales .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido 4-tert-butilbencensulfónico se puede sintetizar mediante la sulfonación del tert-butilbenceno utilizando trióxido de azufre u oleum como agente sulfonante. La reacción generalmente se lleva a cabo a temperaturas elevadas para garantizar la sulfonación completa. La reacción general es la siguiente:

C6H5C(CH3)3+SO3→C6H4(SO3H)C(CH3)3

Métodos de producción industrial: En entornos industriales, el ácido 4-tert-butilbencensulfónico se produce haciendo reaccionar tert-butilbenceno con trióxido de azufre en un reactor de flujo continuo. La mezcla de reacción se neutraliza luego con una base, como el hidróxido de sodio, para formar la sal sódica del ácido. Esta sal se acidifica posteriormente para obtener el ácido puro {_svg_2}.

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido 4-tert-butilbencensulfónico se somete a varias reacciones químicas, que incluyen:

Reacciones de sustitución: El grupo ácido sulfónico se puede reemplazar por otros grupos funcionales a través de reacciones de sustitución nucleofílica.

Esterificación: Puede reaccionar con alcoholes para formar ésteres.

Reducción: El grupo ácido sulfónico se puede reducir a un grupo sulfonilo en condiciones específicas.

Reactivos y condiciones comunes:

Reacciones de sustitución: Los reactivos comunes incluyen nucleófilos como aminas y alcoholes.

Esterificación: Generalmente implica alcoholes y catalizadores ácidos como el ácido sulfúrico.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio (LiAlH4).

Principales productos:

Reacciones de sustitución: Los productos incluyen sulfonamidas y ésteres de sulfonato.

Esterificación: Los productos son ésteres de sulfonato.

Reducción: Los productos incluyen derivados de sulfonilo.

Aplicaciones Científicas De Investigación

Chemical Properties and Reactions

The compound is known for its strong acidic properties, making it useful as a catalyst in various organic reactions. It can undergo several types of chemical reactions, including:

- Substitution Reactions : The sulfonic acid group can be replaced by other functional groups.

- Esterification : Reacts with alcohols to form esters.

- Reduction : The sulfonic acid group can be reduced to a sulfonyl group under specific conditions.

Common Reaction Conditions

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Substitution | Amines, Alcohols | Sulfonamides, Sulfonate Esters |

| Esterification | Alcohols, Acid Catalysts | Sulfonate Esters |

| Reduction | Lithium Aluminum Hydride | Sulfonyl Derivatives |

Catalysis in Organic Synthesis

4-Tert-butylbenzenesulfonic acid is extensively used as a catalyst for:

- Esterification Reactions : Facilitating the formation of esters from carboxylic acids and alcohols.

- Friedel-Crafts Reactions : Acting as an electrophilic catalyst for alkylation or acylation of aromatic compounds.

Biological Applications

The compound has shown promise in various biological studies:

- Prostate Cancer Research : A study on LNCaP prostate cancer cells indicated that treatment with varying concentrations of this compound resulted in dose-dependent inhibition of cell proliferation.

Case Study: Prostate Cancer Cell Lines

| Concentration (µM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 70 |

| 50 | 50 |

- Inflammation Modulation : Another study demonstrated that treatment with this compound led to decreased levels of inflammatory cytokines IL-6 and TNF-alpha in activated macrophages.

Case Study: Inflammatory Cytokine Production

| Treatment | IL-6 (pg/mL) | TNF-alpha (pg/mL) |

|---|---|---|

| Control | 200 | 150 |

| Compound Treatment | 100 | 75 |

Pharmaceutical Intermediate

This compound serves as an intermediate in the synthesis of various pharmaceuticals, including those targeting intestinal diseases. It can be converted into derivatives such as 4-tert-butylbenzenesulfonyl chloride through chlorination reactions.

Industrial Applications

In industry, this compound is utilized in the production of:

- Detergents and Surfactants : Leveraging its properties to enhance cleaning effectiveness.

- Chemical Manufacturing : As an intermediate for producing other industrial chemicals.

Mecanismo De Acción

El mecanismo de acción del ácido 4-tert-butilbencensulfónico implica principalmente sus fuertes propiedades ácidas. Actúa como donante de protones en diversas reacciones químicas, facilitando la formación de nuevos enlaces y la transformación de sustratos. El grupo ácido sulfónico es altamente reactivo, lo que lo convierte en un catalizador eficaz en muchas reacciones orgánicas .

Comparación Con Compuestos Similares

Compuestos similares:

- Ácido bencensulfónico

- Ácido p-toluensulfónico

- Ácido metanosulfónico

Comparación: El ácido 4-tert-butilbencensulfónico es único debido a la presencia del voluminoso grupo tert-butilo, que proporciona impedimento estérico e influye en su reactividad. En comparación con el ácido bencensulfónico y el ácido p-toluensulfónico, tiene un peso molecular más alto y diferentes propiedades de solubilidad. El ácido metanosulfónico, por otro lado, carece del anillo aromático y tiene diferentes patrones de reactividad .

Actividad Biológica

4-Tert-butylbenzenesulfonic acid (CAS Number: 1133-17-1) is an organic compound belonging to the class of benzenesulfonic acids. Its unique structure, characterized by a tert-butyl group attached to the benzene ring, enhances its solubility and reactivity, making it a subject of interest in various biological and chemical research fields. This article explores the biological activities of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 214.281 g/mol. The presence of the tert-butyl group significantly impacts its physical properties, including increased hydrophobicity compared to other benzenesulfonic acids.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 214.281 g/mol |

| Solubility | High in organic solvents |

| pKa | Approximately 1.0 |

Research indicates that this compound exhibits notable biological activity through its role as a thrombin inhibitor . Thrombin is a key enzyme in the coagulation cascade, converting fibrinogen to fibrin and activating various clotting factors. Inhibition of thrombin can have significant implications for conditions associated with excessive clotting or inflammation.

Calcium Ion Binding

One of the critical mechanisms through which this compound exerts its effects is through calcium ion binding . Calcium ions play a vital role in numerous cellular processes, including muscle contraction, neurotransmitter release, and blood coagulation. The ability of this compound to bind calcium ions may enhance its therapeutic potential in managing cardiovascular diseases and inflammatory responses .

Biological Activity Studies

Several studies have investigated the biological effects of this compound:

- Thrombin Inhibition : A study demonstrated that this compound effectively inhibits thrombin activity, suggesting potential applications in anticoagulant therapies .

- Cell Growth Inhibition : In vitro assays have shown that this compound can inhibit the growth of prostate cancer cell lines (LNCaP and DU145), indicating its potential as an anticancer agent .

- Inflammatory Response Modulation : The compound has been associated with reduced production of pro-inflammatory cytokines, further supporting its role in managing inflammatory conditions .

Case Study 1: Prostate Cancer Cell Lines

A series of experiments were conducted using LNCaP prostate cancer cells treated with varying concentrations of this compound. The results indicated a dose-dependent inhibition of cell proliferation, measured by WST-8 assays:

| Concentration (µM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 70 |

| 50 | 50 |

This study highlights the potential use of this compound in prostate cancer treatment strategies.

Case Study 2: Inflammatory Cytokine Production

In another study focusing on inflammatory responses, treatment with this compound resulted in decreased levels of IL-6 and TNF-alpha in activated macrophages. This suggests that the compound may play a role in modulating immune responses:

| Treatment | IL-6 (pg/mL) | TNF-alpha (pg/mL) |

|---|---|---|

| Control | 200 | 150 |

| Compound Treatment | 100 | 75 |

Propiedades

IUPAC Name |

4-tert-butylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3S/c1-10(2,3)8-4-6-9(7-5-8)14(11,12)13/h4-7H,1-3H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZQMCUIWYRQLOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80314995 | |

| Record name | 4-TERT-BUTYLBENZENESULFONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80314995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133-17-1 | |

| Record name | 4-tert-Butylbenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001133171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC290811 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290811 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-TERT-BUTYLBENZENESULFONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80314995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-TERT-BUTYLBENZENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YV1D0UF57S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.